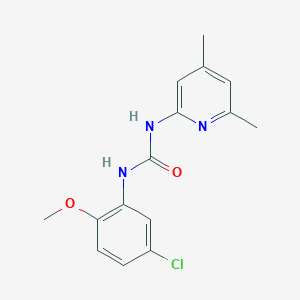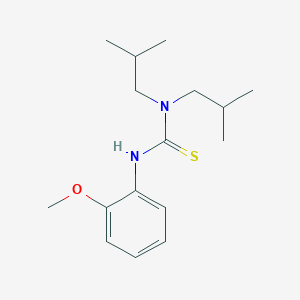
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Pyridaben, is a widely used insecticide that belongs to the class of N-aryl-N'-alkylureas. Pyridaben is known for its broad-spectrum activity against various pests, including mites, whiteflies, and thrips.
Mecanismo De Acción
Pyridaben inhibits the mitochondrial complex I, which is responsible for the electron transfer from NADH to ubiquinone. The inhibition of complex I leads to the accumulation of NADH, which in turn leads to the overproduction of reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which ultimately results in the death of the pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have both acute and chronic effects on non-target organisms. Acutely, Pyridaben has been shown to cause respiratory distress and paralysis in insects. Chronic exposure to Pyridaben has been shown to cause developmental delays, reduced fecundity, and decreased survival in non-target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridaben has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is effective against a wide range of pests. However, Pyridaben has some limitations for use in lab experiments. It is toxic to non-target organisms, and its use can lead to the development of resistance in pests.
Direcciones Futuras
There are several future directions for Pyridaben research. One direction is to develop new formulations of Pyridaben that are more effective against pests and less toxic to non-target organisms. Another direction is to study the environmental fate and transport of Pyridaben to better understand its impact on the environment. Additionally, research could focus on identifying the molecular mechanisms of Pyridaben resistance in pests to develop strategies to overcome resistance. Finally, research could focus on developing alternative pest control methods that are less toxic and more sustainable than Pyridaben.
Conclusion
In conclusion, Pyridaben is a widely used insecticide that has been extensively studied for its insecticidal properties. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the death of the pest. Pyridaben has several advantages for use in lab experiments but also has limitations due to its toxicity to non-target organisms and the development of resistance in pests. There are several future directions for Pyridaben research, including the development of new formulations, the study of environmental fate and transport, the identification of resistance mechanisms, and the development of alternative pest control methods.
Métodos De Síntesis
The synthesis of Pyridaben involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene and a tertiary amine to form the desired urea product. The process is shown in the following equation:
Aplicaciones Científicas De Investigación
Pyridaben has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests, including mites, whiteflies, and thrips. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the disruption of oxidative phosphorylation and ultimately results in the death of the pest.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-6-10(2)17-14(7-9)19-15(20)18-12-8-11(16)4-5-13(12)21-3/h4-8H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFTBJMHGDMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)


![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

